molecular formula C11H9BrO B8049061 1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one

1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one

Cat. No.: B8049061
M. Wt: 237.09 g/mol
InChI Key: RQIWRLPDJMDQFS-UHFFFAOYSA-N
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Description

1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one is a chemical compound characterized by a bromo-substituted propargyl group attached to a phenyl ring, which is further connected to an ethanone moiety

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with 4-bromophenylacetic acid or 4-bromophenylacetonitrile as starting materials.

  • Reaction Steps:

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to minimize by-products and ensure high purity.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

  • Reduction: Reduction reactions can convert the bromo group to a hydroxyl group, resulting in the formation of alcohols.

  • Substitution: Substitution reactions can replace the bromo group with other functional groups, such as amines or alkyl groups.

  • Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura or Heck reactions, to form biaryl compounds.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophiles such as ammonia (NH₃) or alkyl halides are used for substitution reactions.

  • Coupling Reactions: Palladium catalysts (e.g., Pd(PPh₃)₄) and boronic acids are commonly employed in coupling reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids and ketones.

  • Reduction Products: Alcohols.

  • Substitution Products: Amines and alkylated derivatives.

  • Coupling Products: Biaryl compounds.

Scientific Research Applications

  • Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the construction of complex molecular architectures.

  • Biology: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.

  • Medicine: The compound's derivatives are explored for their therapeutic potential in treating various diseases.

  • Industry: It is utilized in the development of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one exerts its effects depends on its specific application. For instance, in pharmaceutical research, its derivatives may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular pathways involved can vary widely based on the specific biological context.

Comparison with Similar Compounds

  • 1-Bromo-4-(3-bromoprop-1-ynyl)benzene: Similar in structure but lacks the ethanone group.

  • 1-(3-Bromoprop-1-yn-1-yl)adamantane: Contains a different aromatic system.

  • 3-Bromoprop-1-yne: A simpler compound without the phenyl ring.

This comprehensive overview highlights the significance of 1-[4-(3-Bromoprop-1-yn-1-yl)phenyl]ethan-1-one in various scientific fields. Its unique structure and versatile reactivity make it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-(3-bromoprop-1-ynyl)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO/c1-9(13)11-6-4-10(5-7-11)3-2-8-12/h4-7H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQIWRLPDJMDQFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C#CCBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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